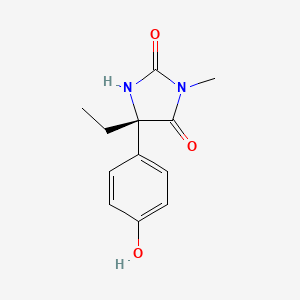

(S)-4-Hydroxy Mephenytoin

描述

(S)-4-Hydroxy Mephenytoin is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl, hydroxyphenyl, and methyl groups. Its stereochemistry is defined by the (5S) configuration, which plays a crucial role in its biological activity and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy Mephenytoin typically involves the reaction of 4-hydroxybenzaldehyde with ethylamine and methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high throughput of the compound.

化学反应分析

Types of Reactions

(S)-4-Hydroxy Mephenytoin undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and substituted imidazolidines, which have diverse applications in pharmaceuticals and materials science.

科学研究应用

(S)-4-Hydroxy Mephenytoin has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

作用机制

The mechanism of action of (S)-4-Hydroxy Mephenytoin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with nuclear receptors and transcription factors, affecting gene expression and cellular function.

相似化合物的比较

Similar Compounds

- (2R,5S)-5-(4-Fluorophenyl)-2-(S)-[(4-fluorophenyl)aminomethyl]-5-hydroxypentanoic acid

- (2S,3R,4S,5S,6R)-2-[[(2S,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Sexangularetin 3-sophoroside

Uniqueness

Compared to similar compounds, (S)-4-Hydroxy Mephenytoin is unique due to its specific stereochemistry and the presence of both ethyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

(S)-4-Hydroxy Mephenytoin is a significant metabolite of the anticonvulsant drug mephenytoin, primarily formed through the action of cytochrome P450 enzymes, notably CYP2C19 and CYP3A4. Understanding its biological activity is crucial for evaluating its pharmacological effects, therapeutic efficacy, and implications in drug metabolism and genetic polymorphisms.

Metabolism and Enzymatic Activity

The metabolic pathway of this compound involves stereoselective oxidation, where the S-enantiomer is preferentially converted to its 4-hydroxy derivative. This process is influenced by genetic polymorphisms in cytochrome P450 enzymes, leading to variations in metabolic rates among individuals.

Key Findings:

- Enzymatic Kinetics : Studies have shown that the rate of 4-hydroxylation of S-mephenytoin exhibits Michaelis-Menten kinetics with a mean of approximately 37.8 μmol/L in extensive metabolizers (EMs) and significantly higher values in poor metabolizers (PMs) .

- Stereoselectivity : The conversion rate of S-mephenytoin to 4-hydroxymephenytoin was markedly higher compared to the R-enantiomer, indicating a strong stereoselective preference .

| Enzyme | Km (μmol/L) | Vmax (μmol/min/mg protein) |

|---|---|---|

| CYP2C19 (EM) | 37.8 ± 9.6 | 4.85 ± 1.65 |

| CYP2C19 (PM) | Increased | Decreased |

Genetic Polymorphism

The genetic variability in the CYP2C19 enzyme significantly affects the metabolism of this compound. Individuals can be classified as extensive metabolizers or poor metabolizers based on their genotypes, which impacts drug response and toxicity.

Case Studies:

- Study on Urinary Excretion : A study involving 52 volunteers administered with mephenytoin showed that urinary excretion of 4-hydroxymephenytoin varied significantly based on CYP2C19 genotype. The cumulative excretion was highest in individuals with homozygous extensive metabolizer genotypes .

- Pharmacogenetic Implications : The correlation between genotype and metabolic capacity suggests that phenotyping using urinary recovery metrics can effectively predict individual responses to mephenytoin therapy .

Pharmacological Activity

This compound exhibits various pharmacological activities, primarily related to its role as a metabolite of mephenytoin. Its biological effects are closely linked to its concentration and the metabolic capacity of the individual.

Effects on Drug Metabolism:

- Inhibition Studies : Research indicates that other compounds can inhibit the formation of 4-hydroxymephenytoin, demonstrating interactions that may influence therapeutic outcomes .

- Clinical Relevance : The intrinsic clearance for 4-hydroxymephenytoin formation has been shown to vary widely among individuals, which is critical for understanding drug dosing and potential adverse effects .

属性

IUPAC Name |

(5S)-5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654509 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82695-93-0 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。